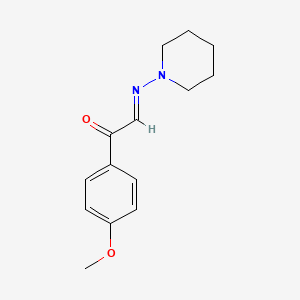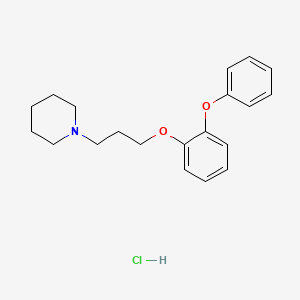
1,3,5-Tripropylbenzene
描述
1,3,5-Tripropylbenzene: is an organic compound with the molecular formula C15H24 . It is a derivative of benzene where three hydrogen atoms are replaced by propyl groups at the 1, 3, and 5 positions. This compound is a colorless liquid that is immiscible with water and has a density of 0.845 g/mL at 25°C . It is primarily used in organic synthesis and as an intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3,5-Tripropylbenzene can be synthesized through a Grignard reaction involving 1,3,5-trichlorobenzene and propylmagnesium chloride. The reaction is carried out in diethyl ether, and the mixture is refluxed overnight. After cooling, the reaction mixture is poured into cold 1 M HCl, and the organic layer is extracted with ether. The combined organic extracts are dried over MgSO4, filtered, and concentrated to yield this compound as a colorless oil .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 1,3,5-Tripropylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst is commonly employed.
Major Products Formed:
Oxidation: Propionic acid derivatives.
Reduction: Propylcyclohexane.
Substitution: Various alkylated benzene derivatives depending on the substituent introduced.
科学研究应用
1,3,5-Tripropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound in studies of hydrophobic interactions and membrane dynamics.
作用机制
The mechanism of action of 1,3,5-Tripropylbenzene involves its interaction with various molecular targets and pathways. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and permeability. This property is exploited in studies of membrane dynamics and drug delivery systems. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
相似化合物的比较
1,3,5-Trimethylbenzene:
1,3,5-Triethylbenzene: Contains three ethyl groups.
1,3,5-Tributylbenzene: Contains three butyl groups.
Uniqueness: 1,3,5-Tripropylbenzene is unique due to its specific propyl substituents, which confer distinct physical and chemical properties. Compared to its methyl and ethyl analogs, it has a higher molecular weight and different solubility characteristics. Its longer alkyl chains also influence its reactivity and interactions with other molecules .
属性
IUPAC Name |
1,3,5-tripropylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-4-7-13-10-14(8-5-2)12-15(11-13)9-6-3/h10-12H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUBBMNPXKLJEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)CCC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543109 | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15181-14-3 | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15181-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tripropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)










